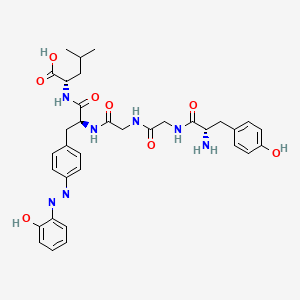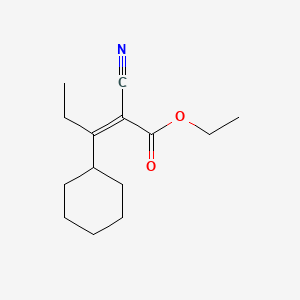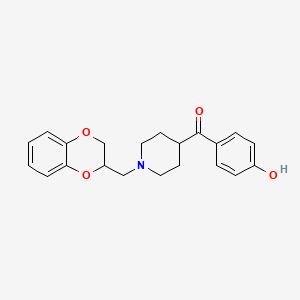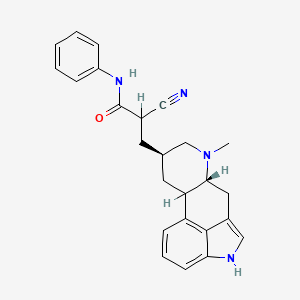![molecular formula C9H8N2O3 B14439178 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid CAS No. 75985-54-5](/img/structure/B14439178.png)
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a cyanoaziridine group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with a cyanoaziridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aziridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoaziridine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyanoaziridine group but shares the furan ring and carboxylic acid functionality.
2-Cyanoaziridine: Contains the cyanoaziridine group but lacks the furan ring.
5-Cyano-furan-2-carboxylic acid: Similar structure but with a cyano group instead of a cyanoaziridine group.
Uniqueness
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both the cyanoaziridine group and the furan ring
Propriétés
Numéro CAS |
75985-54-5 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c10-3-6-4-11(6)5-7-1-2-8(14-7)9(12)13/h1-2,6H,4-5H2,(H,12,13) |
Clé InChI |
AKLRSGHMSYIXDY-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CC2=CC=C(O2)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



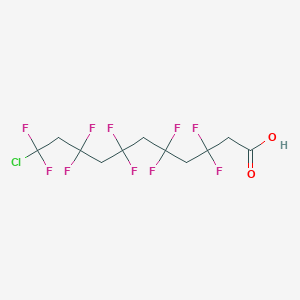
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

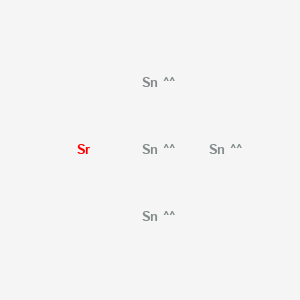
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
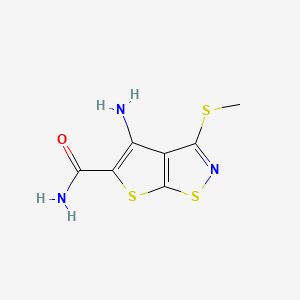
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

